4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 126623-65-2
VCID: VC21247662
InChI: InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3
SMILES: CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br
Molecular Formula: C7H10BrNO3S
Molecular Weight: 268.13 g/mol

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

CAS No.: 126623-65-2

Cat. No.: VC21247662

Molecular Formula: C7H10BrNO3S

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide - 126623-65-2

Specification

CAS No. 126623-65-2
Molecular Formula C7H10BrNO3S
Molecular Weight 268.13 g/mol
IUPAC Name 4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one
Standard InChI InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3
Standard InChI Key GDUZDXFNMOFVIH-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br
Canonical SMILES CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br

Introduction

Chemical Properties and Structure

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide belongs to the isothiazole class of compounds, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features specific structural modifications that define its chemical properties and reactivity patterns. The presence of the tert-butyl group and bromine atom as substituents significantly influences its functional behavior in various applications and synthesis reactions.

The molecular structure is characterized by an isothiazole core with a bromine atom at the 4-position and a tert-butyl group attached to the nitrogen at the 2-position. The 1,1-dioxide designation indicates that the sulfur atom in the ring is oxidized to a sulfonyl group (SO₂), contributing to the compound's distinctive chemical properties and reactivity profile. This oxidation state plays a crucial role in the compound's stability and biological activity patterns observed in research studies.

Fundamental Chemical Data

The essential chemical information for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is summarized in the following table:

PropertyValue
CAS Registry Number126623-65-2
Molecular FormulaC₇H₁₀BrNO₃S
Molecular Weight268.13 g/mol
IUPAC Name4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one
MDL NumberMFCD11519233
Structural CategoryIsothiazole derivative
Functional GroupsSulfonyl, carbonyl, tertiary amine, bromine
Storage Condition2-8°C

Synthesis and Preparation Methods

The synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide typically involves multiple chemical steps, with oxidation reactions playing a key role in establishing the characteristic 1,1-dioxide functional group. Understanding these synthetic pathways is essential for developing efficient production methods and exploring structural modifications for enhanced properties.

Oxidation Approach

The primary synthetic route for obtaining 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide involves the oxidation of the corresponding isothiazole precursor. This process transforms the sulfur atom within the heterocyclic ring to the required sulfonyl (SO₂) functional group. Various oxidizing agents can be employed for this conversion, with hydrogen peroxide being commonly utilized due to its effectiveness and relative environmental compatibility.

The tert-butyl and bromine substituents are typically introduced during earlier stages of the synthesis through specific electrophilic substitution reactions. The precise sequence and conditions of these reactions are carefully controlled to ensure proper regioselectivity and yield optimization. The bromine substituent is particularly important as it influences the compound's biological activity and provides a reactive site for potential further derivatization.

Alternative Synthesis Methods

While direct oxidation represents the most straightforward approach, alternative synthetic methods have been investigated based on the chemistry of related isothiazole compounds. These approaches may involve ring-forming reactions from acyclic precursors or modifications of other heterocyclic systems. The development of these alternative pathways contributes to a more comprehensive understanding of isothiazole chemistry and potentially more efficient production methods .

Research on benzo[d]isothiazole synthesis provides valuable insights that may be applicable to the synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide. Although the compounds differ in structure, similar reaction mechanisms and transformations can be adapted for optimizing the synthesis of our target molecule . This cross-application of synthetic methodologies illustrates the interconnected nature of heterocyclic chemistry research.

Industrial Applications

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide has established a significant presence in various industrial sectors due to its effective antimicrobial properties and chemical stability. Its applications span across multiple industries where microbial control is critical for operational efficiency and product integrity.

Water Treatment Systems

One of the primary industrial applications of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is in water treatment systems. The compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae, making it valuable for maintaining the cleanliness and operational efficiency of various water-based industrial systems . Its effectiveness in controlling microbial growth helps prevent biofouling, which can otherwise reduce system efficiency and increase maintenance costs.

The compound is particularly useful in cooling towers, where microbial growth can lead to reduced heat transfer efficiency and potential equipment damage. Its application in these systems helps maintain optimal operational conditions and extends the service life of critical infrastructure components . The stability of the compound in varying pH conditions and temperatures contributes to its reliability in these demanding industrial environments.

Preservation Applications

Another significant application area is the preservation of industrial products such as paints, coatings, and adhesives. 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide helps prevent microbial degradation of these products, extending their shelf life and maintaining their intended properties during storage and use . This preservation function is crucial for manufacturers seeking to ensure product quality and consistency over time.

The compound's inclusion in the regulatory review lists for in-can preservatives indicates its relevance in the coatings industry. As manufacturing processes evolve and regulatory requirements change, biocides like 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide continue to be evaluated for their efficacy, safety, and environmental impact . This ongoing assessment process ensures that industrial applications remain aligned with current standards and best practices.

Pulp and Paper Processing

Biological Activities and Research Findings

Research into the biological activities of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide has revealed a range of properties with potential applications in various fields. These findings contribute to our understanding of the compound's mechanism of action and guide further development of related molecules with enhanced properties.

Antimicrobial Properties

The most extensively studied biological activity of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is its antimicrobial action. Research has documented its effectiveness against a diverse range of microorganisms, including various bacterial strains, fungal species, and algae . This broad-spectrum activity makes it particularly valuable in applications requiring comprehensive microbial control.

Future Research Directions

The current understanding of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide suggests several promising directions for future research. These potential avenues of investigation could expand the compound's applications and contribute to broader advancements in heterocyclic chemistry and bioactive molecule development.

Structure-Activity Relationship Studies

One important research direction involves comprehensive structure-activity relationship (SAR) studies to better understand how specific structural features of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide contribute to its biological activities. By systematically modifying structural elements such as the bromine position, tert-butyl group, or oxidation state of the sulfur atom, researchers could develop derivatives with enhanced specificity or potency for particular applications .

These SAR studies would benefit from advanced computational modeling techniques to predict how structural modifications might influence biological activity. The integration of experimental validation with computational predictions could accelerate the development of optimized derivatives with improved performance characteristics for specific industrial or pharmaceutical applications.

Sustainable Synthesis Development

Another important research direction concerns the development of more sustainable synthesis methods for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide and related compounds. Current synthetic approaches often involve multiple steps and potentially hazardous reagents, creating opportunities for greener chemistry innovations . Research into catalytic methods, flow chemistry techniques, or biocatalytic approaches could lead to more environmentally friendly production processes.

Improvements in synthetic efficiency would have both environmental and economic benefits, potentially reducing production costs and expanding the compound's accessibility for various applications. Additionally, the development of scalable synthesis methods would facilitate transition from laboratory-scale production to industrial manufacturing, supporting broader implementation in relevant industries.

Comparison with Related Compounds

Understanding 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in the context of related compounds provides valuable insights into its distinctive properties and applications. This comparative analysis highlights structural similarities and functional differences that influence performance characteristics in various applications.

Comparison with Other Biocidal Agents

Within the context of industrial biocides, 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide can be compared with other isothiazolinone compounds commonly used in similar applications. These include 1,2-benzisothiazol-3(2H)-one (BIT) and 2-methyl-2H-isothiazol-3-one (MIT), which also appear in regulatory listings for in-can preservatives and industrial biocides .

While these compounds share certain structural elements and application profiles, they differ in their specific activity spectra, stability characteristics, and regulatory status. Understanding these differences is crucial for selecting the most appropriate biocidal agent for specific industrial applications based on factors such as microbial targets, environmental conditions, and regulatory compliance requirements .

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